N-Boc-4-Carbamoyl piperidine-4-carboxylic acid ethyl ester
Description
N-Boc-4-Carbamoyl piperidine-4-carboxylic acid ethyl ester is a specialized piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group, a carbamoyl substituent, and an ethyl ester moiety. This compound is widely utilized in pharmaceutical research as a versatile intermediate for synthesizing drug candidates, particularly in modulating biological targets such as enzymes or receptors. Its Boc group enhances stability during synthetic processes, while the carbamoyl and ester functionalities enable further derivatization .
Properties
IUPAC Name |
1-O-tert-butyl 4-O-ethyl 4-carbamoylpiperidine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O5/c1-5-20-11(18)14(10(15)17)6-8-16(9-7-14)12(19)21-13(2,3)4/h5-9H2,1-4H3,(H2,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRPKNNTBDDOFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of Piperidine Derivatives
Protection of the piperidine nitrogen is commonly achieved by reacting piperidine-4-carboxylic acid or its derivatives with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or potassium carbonate. This reaction is typically carried out in an organic solvent like dichloromethane (DCM) at low temperatures (0 °C) followed by stirring at room temperature for extended periods (up to 16 hours) to ensure complete conversion.
| Reagent/Condition | Quantity/Details | Notes |
|---|---|---|
| Piperidine-4-carboxylic acid | 20.67 mmol | Starting material |
| Di-tert-butyl dicarbonate | 62.01 mmol | Boc protecting agent |
| Triethylamine | 103.35 mmol | Base to neutralize acid |
| Solvent | Dichloromethane (75 mL) | Reaction medium |
| Temperature | 0 °C to room temperature | Controls reaction rate |
| Reaction time | 16 hours | Ensures full protection |
After reaction completion, the mixture is washed with water and brine, dried over sodium sulfate, and purified by column chromatography to yield N-Boc-piperidine-4-carboxylic acid derivatives with yields up to 99%.
Esterification to Form Ethyl or Methyl Esters
Esterification of the carboxylic acid group can be achieved via:
- Alkylation using alkyl halides (e.g., iodomethane for methyl esters) in the presence of a base like potassium carbonate in solvents such as DMF.
- Diazomethane or trimethylsilyl diazomethane-mediated esterification, which provides mild conditions and high selectivity.
Typical conditions for methyl ester formation:
| Reagent/Condition | Quantity/Details | Notes |
|---|---|---|
| N-Boc-piperidine-4-carboxylic acid | 1 equivalent | Substrate |
| Iodomethane | 1.15 equivalents | Methylating agent |
| Potassium carbonate | 1 equivalent | Base |
| Solvent | DMF | Polar aprotic solvent |
| Temperature | Room temperature | Mild conditions |
| Reaction time | 3 hours | Complete esterification |
The product is extracted with ethyl acetate, washed, dried, and purified via chromatography.
Introduction of the carbamoyl group (–CONH2) at the 4-position of the piperidine ring is commonly achieved by reacting the free amine or protected amine intermediates with acylation reagents such as isocyanates or carbamoyl chlorides under controlled conditions.
A patented method describes the following sequence for preparing intermediates leading to N-Boc-4-Carbamoyl piperidine-4-carboxylic acid ethyl ester:
- Removal of oxalic acid from a piperidine ester oxalate salt under weak base conditions to obtain the free base.
- Reaction of the free base with an acylation reagent to form an intermediate.
- Hydrolysis of the intermediate under alkaline conditions to yield a hydrolyzed product.
- Coupling of this hydrolyzed intermediate with N-Boc-4-aminopiperidine using a coupling reagent (e.g., N,N'-dicyclohexylcarbodiimide or similar) to form the carbamoyl-functionalized intermediate.
Coupling and Final Deprotection
The coupling step involves reacting the hydrolyzed intermediate with N-Boc-4-aminopiperidine in an organic solvent such as ethyl acetate at low temperatures (0 ± 5 °C) followed by stirring at room temperature. After coupling, the reaction mixture is washed, dried, and crystallized to isolate the intermediate with high purity (~98.95%).
Further one-pot reactions may include:
- Catalytic debenzylation.
- Sulfonation using sulfonating agents.
- Formation of ammonium salts.
Finally, removal of the Boc protecting group on the piperidine ring is achieved by hydrolysis under acidic or basic conditions to yield the target compound, this compound or its derivatives.
- The described methods emphasize mild reaction conditions, high selectivity, and operational simplicity, which are critical for pharmaceutical intermediate synthesis.
- The use of Boc protection and selective acylation allows for controlled functionalization of the piperidine ring.
- The one-pot reaction strategy and avoidance of catalytic hydrogenation reduce hazardous operations and waste generation, improving safety and environmental profiles.
- The processes have been optimized for industrial-scale production, achieving high yields and purity with straightforward post-reaction workups.
The preparation of this compound involves a sequence of well-established organic synthesis techniques including Boc protection, esterification, selective acylation, coupling, and deprotection. The methods are supported by detailed patent literature and chemical synthesis reports, demonstrating efficient, scalable, and high-yielding routes suitable for pharmaceutical manufacturing. The integration of mild conditions and one-pot reactions enhances the process's practicality and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
N-Boc-4-Carbamoyl piperidine-4-carboxylic acid ethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: The Boc group can be removed under acidic conditions, allowing for further functionalization of the piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Trifluoroacetic acid or hydrochloric acid can be used to remove the Boc group.
Major Products
The major products formed from these reactions include N-oxides, amines, and various substituted piperidine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Synthesis Pathways
The synthesis of N-Boc-4-Carbamoyl piperidine-4-carboxylic acid ethyl ester typically involves several key steps:
- Formation of the Piperidine Ring : The initial step often includes the formation of the piperidine structure through cyclization reactions.
- Introduction of the Boc Group : Tert-butoxycarbonyl protection is added to the amine group to enhance stability during subsequent reactions.
- Carbamoylation : The introduction of the carbamoyl group is critical for biological activity and is typically achieved through reaction with isocyanates.
- Esterification : Finally, the ethyl ester functionality is introduced via reaction with ethyl alcohol.
Pharmaceutical Applications
This compound has been studied for its potential in various therapeutic areas:
- Antiviral Agents : Research indicates that derivatives of this compound may serve as inhibitors of neuraminidase, an enzyme critical for the replication of influenza viruses . This suggests potential applications in antiviral drug development.
- Neuropharmacology : The compound has been explored for its effects on sodium channels, making it a candidate for treatments related to epilepsy and other neurological disorders .
- Anticancer Research : Some studies suggest that modifications of this compound can lead to molecules with anticancer properties, potentially acting on specific cancer cell lines .
Case Studies and Research Findings
Several studies have documented the biological activities associated with this compound:
- Influenza Virus Inhibition : A study highlighted that derivatives of this compound exhibit significant binding affinity to neuraminidase, suggesting their potential as antiviral agents against influenza .
- Neuroactive Compounds : Research focusing on sodium channel interactions has shown promising results in modulating neuronal activity, which could lead to new treatments for neurological conditions .
- Anticancer Activity : Investigations into structural analogs have demonstrated cytotoxic effects against various cancer cell lines, indicating potential applications in oncology .
Mechanism of Action
The mechanism of action of N-Boc-4-Carbamoyl piperidine-4-carboxylic acid ethyl ester involves its ability to act as a versatile intermediate in organic synthesis. The Boc protecting group provides stability during reactions, while the carbamoyl and ethyl ester groups offer sites for further functionalization. The compound can interact with various molecular targets, including enzymes and receptors, depending on its specific application in research or drug development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Piperidine-4-Carboxylic Acid Ethyl Ester (Ethyl Isonipecotate)
- Structure : Lacks Boc and carbamoyl groups.
- Molecular Weight : 157.21 g/mol .
- Applications: Intermediate in synthesizing narcotic analogs (e.g., phenoperidine) and non-Boc-protected derivatives. Simpler structure allows direct functionalization but offers less stability .
N-Boc-4-(Fmoc-Amino)Piperidine-4-Carboxylic Acid
- Structure : Contains Boc and fluorenylmethyloxycarbonyl (Fmoc) groups.
- Applications: Dual protection (Boc and Fmoc) makes it ideal for solid-phase peptide synthesis, offering orthogonal deprotection strategies. Differs from the target compound by replacing carbamoyl with Fmoc-amino .
1-(Ethoxycarbonyl)Piperidine-4-Carboxylic Acid
Pharmacologically Active Analogs
Phenoperidine and Piminodine
- Structure : Feature 4-phenyl and alkylamine substituents (e.g., 1-(3-hydroxy-3-phenylpropyl)-4-phenylpiperidine-4-carboxylic acid ethyl ester).
- Applications : Controlled narcotic analgesics. Their phenyl groups enhance lipophilicity and receptor binding, contrasting with the target compound’s carbamoyl group, which may improve solubility .
Hydroxypethidine
- Structure : 4-Meta-hydroxyphenyl and methyl groups.
- Applications : Analgesic with opioid activity. The hydroxyl group introduces metabolic susceptibility compared to the carbamoyl group’s stability .
N-Boc-Piperidine-4-Carboxylic Acid Methyl Ester
- Structure : Methyl ester instead of ethyl; lacks carbamoyl.
- Applications : Intermediate for spirocyclic compounds and hydroxypiperidines. Methyl esters are typically hydrolyzed faster than ethyl esters .
1-Benzyloxycarbamoyl-Piperidine-4-Carboxylic Acid Ethyl Ester
Data Table: Structural and Functional Comparison
Biological Activity
N-Boc-4-Carbamoyl piperidine-4-carboxylic acid ethyl ester (CAS Number: 1227270-71-4) is a compound of significant interest in medicinal chemistry. Its molecular formula is , with a molecular weight of 300.35 g/mol. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines during chemical reactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₄N₂O₅ |
| Molecular Weight | 300.35 g/mol |
| CAS Number | 1227270-71-4 |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Synthesis and Applications
This compound is synthesized through various methods, often starting from piperidine derivatives. It serves as a versatile intermediate in the synthesis of bioactive compounds, including sodium channel blockers and inhibitors of tumor necrosis factor-alpha converting enzyme (TACE) .
Biological Activity
The biological activity of this compound has been explored in several studies, particularly focusing on its potential as an antiviral and anticancer agent.
Antiviral Activity
Research indicates that this compound can be utilized to develop inhibitors for neurotropic alphaviruses, such as the Western equine encephalitis virus (WEEV). In particular, derivatives of this compound have shown promise in enhancing potency against viral replication . The optimization of similar compounds has led to significant improvements in their efficacy, indicating the potential for N-Boc derivatives in antiviral therapies.
Anticancer Potential
In studies related to anticancer activity, compounds derived from N-Boc-4-Carbamoyl piperidine have demonstrated cytotoxic effects against various cancer cell lines. For instance, structure-activity relationship (SAR) studies have revealed that specific modifications to the piperidine structure can enhance its potency against cancer cells by affecting interactions with molecular targets involved in cell proliferation .
Case Studies and Research Findings
- Antiviral Efficacy : A study highlighted that certain analogs derived from N-Boc-4-Carbamoyl piperidine exhibited a 10-fold increase in potency against WEEV replicon assays compared to earlier leads . The modifications made to the amide moiety were crucial for achieving higher activity levels.
- Cytotoxicity Profiles : Various derivatives were evaluated for their cytotoxicity against different cancer cell lines. For example, one compound showed an IC50 value of less than 2 µg/mL against A-431 cells, indicating strong anticancer properties .
- Mechanistic Insights : Investigations into the mechanism of action for these compounds revealed that they interact with key proteins involved in viral replication and cancer cell survival, suggesting potential pathways for therapeutic intervention .
Q & A
Q. What are the standard synthetic routes for preparing N-Boc-4-Carbamoyl piperidine-4-carboxylic acid ethyl ester?
Answer: The synthesis typically involves three key steps:
Esterification of piperidine-4-carboxylic acid : Ethyl piperidine-4-carboxylate is synthesized via esterification of isonipecotic acid (piperidine-4-carboxylic acid) with ethanol under acidic or catalytic conditions .
Boc Protection : The secondary amine of the piperidine ring is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., triethylamine) to yield N-Boc-4-piperidinecarboxylic acid ethyl ester .
Carbamoylation : The 4-position of the piperidine ring is functionalized with a carbamoyl group using reagents like carbamoyl chloride or isocyanates under controlled conditions (e.g., low temperature, inert atmosphere) .
Key Optimization : Use of aprotic solvents (e.g., acetonitrile) and bases (e.g., potassium carbonate) improves reaction efficiency .
Q. What analytical techniques are recommended for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming regioselectivity and functional group integrity. For example, the ethyl ester group shows characteristic triplets at δ ~1.25 ppm (CH₃) and δ ~4.10 ppm (CH₂), while the Boc group exhibits a singlet at δ ~1.45 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS confirms molecular weight (e.g., expected [M+H]⁺ for C₁₄H₂₅N₂O₅: ~301.18) .
- Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (carbamoyl C=O) validate functional groups .
Q. How should this compound be stored to ensure stability?
Answer:
- Store in a cool, dry environment (2–8°C) under inert gas (e.g., argon) to prevent hydrolysis of the ester or Boc groups.
- Use amber glass vials to minimize light-induced degradation .
- Avoid exposure to acids, as the Boc group is acid-labile .
Advanced Research Questions
Q. How can researchers troubleshoot low yields during the carbamoylation step?
Answer: Low yields may arise from:
- Steric Hindrance : The 4-position of the piperidine ring may be sterically crowded. Use smaller carbamoylating agents (e.g., methyl isocyanate) or activating agents like N,N'-carbonyldiimidazole (CDI) .
- Competing Reactions : Side reactions (e.g., over-alkylation) can occur. Monitor reaction progress via TLC or LC-MS and quench the reaction at 70–80% completion .
- Moisture Sensitivity : Ensure anhydrous conditions by pre-drying solvents and reagents over molecular sieves .
Q. What experimental strategies address contradictions in NMR data for structural confirmation?
Answer:
- Unexpected Splitting Patterns : For example, if piperidine ring protons show non-equivalent splitting due to conformational rigidity, use variable-temperature NMR to resolve signals .
- Impurity Peaks : Compare experimental data with computed spectra (e.g., using ACD/Labs or ChemDraw) or reference compounds .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign quaternary carbons unambiguously .
Q. How does the Boc group influence the reactivity of the piperidine ring in further functionalization?
Answer:
- Steric Effects : The bulky Boc group directs electrophilic attacks to the less hindered 4-position of the piperidine ring.
- Electronic Effects : The electron-withdrawing Boc group slightly deactivates the ring, requiring stronger nucleophiles (e.g., Grignard reagents) for substitutions .
- Deprotection Risks : Avoid basic conditions (e.g., LiAlH₄) that may prematurely cleave the Boc group. Use mild deprotection agents like TFA in dichloromethane .
Q. What role does this compound play in medicinal chemistry research?
Answer:
- Intermediate for Opioid Analogs : It serves as a precursor for synthetic opioids like pethidine derivatives, where the carbamoyl and ester groups are modified for receptor binding .
- Peptidomimetic Scaffolds : The piperidine core mimics proline in peptide backbones, enabling drug design for protease inhibitors or GPCR-targeted therapies .
- Stereochemical Studies : The rigid piperidine ring aids in studying enantioselective interactions with biological targets .
Q. How can researchers mitigate decomposition during high-temperature reactions?
Answer:
- Thermal Stability Testing : Perform TGA (thermogravimetric analysis) to identify decomposition thresholds (e.g., >150°C for the Boc group) .
- Microwave-Assisted Synthesis : Shorten reaction times at elevated temperatures to minimize degradation .
- Alternative Protecting Groups : For high-temperature reactions, replace Boc with thermally stable groups (e.g., Fmoc) .
Q. What are the ecological and safety considerations when handling this compound?
Answer:
- Toxicity : Limited toxicological data require adherence to ALARA (As Low As Reasonably Achievable) exposure limits. Use fume hoods and PPE .
- Waste Disposal : Hydrolyze the ester and Boc groups with aqueous NaOH before incineration to avoid releasing toxic amines .
- Spill Management : Neutralize spills with activated carbon and dispose as hazardous waste .
Q. How can computational modeling aid in optimizing synthetic pathways?
Answer:
- DFT Calculations : Predict reaction energetics (e.g., carbamoylation transition states) to identify rate-limiting steps .
- Molecular Dynamics : Simulate solvent effects (e.g., acetonitrile vs. THF) on reaction yields .
- Docking Studies : Guide functionalization by modeling interactions with biological targets (e.g., opioid receptors) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
